molecular formula C18H19N3O6S B4895017 2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl N-benzoylalaninate

2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl N-benzoylalaninate

Cat. No. B4895017
M. Wt: 405.4 g/mol
InChI Key: UNAFNOPSAMUBQS-UHFFFAOYSA-N
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Description

2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl N-benzoylalaninate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BzASA and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of BzASA varies depending on its application. In medicinal chemistry, BzASA acts as a competitive inhibitor of carbonic anhydrase by binding to the active site of the enzyme. In cancer cells, BzASA inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
BzASA has been shown to have both biochemical and physiological effects. In biochemical studies, BzASA has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance. In physiological studies, BzASA has been shown to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

BzASA has several advantages and limitations for lab experiments. One advantage is its ability to act as a building block for the synthesis of functional materials such as MOFs. Another advantage is its potential application as a chiral ligand for the synthesis of chiral catalysts. However, one limitation of BzASA is its limited solubility in water, which can make it challenging to work with in some experiments.

Future Directions

There are several future directions for the study of BzASA. One direction is the development of new synthetic methods for BzASA that can improve its yield and purity. Another direction is the investigation of BzASA as a potential inhibitor of other enzymes. Additionally, the study of BzASA as a building block for the synthesis of new functional materials and as a chiral ligand for the synthesis of chiral catalysts is an area of interest. Finally, the investigation of the potential anticancer properties of BzASA and its mechanism of action is an area of ongoing research.

Synthesis Methods

The synthesis method of BzASA involves the reaction of N-benzoylalanine with 4-aminobenzenesulfonamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent. The reaction yields BzASA as a white crystalline solid that can be purified by recrystallization.

Scientific Research Applications

BzASA has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, BzASA has been investigated as an inhibitor of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance. BzASA has also been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
In materials science, BzASA has been used as a building block for the synthesis of functional materials such as metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis.
In catalysis, BzASA has been used as a ligand for the synthesis of chiral catalysts that can be used in asymmetric synthesis. Asymmetric synthesis is a process that produces chiral molecules, which are essential for the production of pharmaceuticals and agrochemicals.

properties

IUPAC Name

[2-oxo-2-(4-sulfamoylanilino)ethyl] 2-benzamidopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O6S/c1-12(20-17(23)13-5-3-2-4-6-13)18(24)27-11-16(22)21-14-7-9-15(10-8-14)28(19,25)26/h2-10,12H,11H2,1H3,(H,20,23)(H,21,22)(H2,19,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAFNOPSAMUBQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-(phenylcarbonyl)alaninate

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